molecular formula C9H20N2 B136248 N,N-Diethyl-N'-propylacetamidine CAS No. 151328-42-6

N,N-Diethyl-N'-propylacetamidine

Cat. No.: B136248
CAS No.: 151328-42-6
M. Wt: 156.27 g/mol
InChI Key: AGZSVOCXEYHQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-N'-propylacetamidine is an acetamidine derivative characterized by an amidine functional group (R-C(=NH)-NR₂) with ethyl and propyl substituents. Amidines are structurally distinct from amides due to the presence of the =NH (imino) group, which confers greater basicity and reactivity compared to the carbonyl group in amides .

Properties

CAS No.

151328-42-6

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N,N-diethyl-N'-propylethanimidamide

InChI

InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3

InChI Key

AGZSVOCXEYHQGE-UHFFFAOYSA-N

SMILES

CCCN=C(C)N(CC)CC

Canonical SMILES

CCCN=C(C)N(CC)CC

Synonyms

N,N-Diethyl-N'Propylacetamidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkylamidines

The primary structural analogs of N,N-Diethyl-N'-propylacetamidine are alkyl-substituted amidines with variations in alkyl chain length and branching. Key examples from regulatory lists include:

Compound Name CAS Reg. No. Substituents (R₁, R₂, R₃) Molecular Formula* Molecular Weight* (g/mol)
N,N-Diethylpropanamidine 84764-73-8 R₁=R₂=ethyl, R₃=propyl C₈H₁₇N₃ 155.24
N,N-Diethylbutanamidine 53510-30-8 R₁=R₂=ethyl, R₃=butyl C₉H₁₉N₃ 169.27
N,N-Diisopropylbutanamidine 1342789-47-2 R₁=R₂=isopropyl, R₃=butyl C₁₁H₂₃N₃ 197.32
N,N-Dimethylpropanamidine 56776-14-8 R₁=R₂=methyl, R₃=propyl C₆H₁₃N₃ 127.19

Notes:

  • *Molecular formulas and weights are inferred from IUPAC naming conventions.
  • Increasing alkyl chain length (e.g., propyl vs.
  • Branching (e.g., isopropyl groups) may reduce metabolic stability compared to linear chains .

Functional Group Comparison: Amidines vs. Amides

  • Amidines (e.g., N,N-Diethylpropanamidine): Exhibit strong basicity due to the imino (=NH) group, with pKa values typically between 8–12. This property makes them prone to protonation under physiological conditions .
  • Amides (e.g., N,N-Diisopropylacetamide): Lack basicity due to the electron-withdrawing carbonyl group (pKa ~−0.5), resulting in greater chemical stability and lower reactivity .

Physicochemical Properties

Limited experimental data are available for this compound. However, analogs such as N,N-Dimethyl-2-phenyl-N'-propyl-acetamidine (C₁₃H₂₀N₂, MW 204.31) demonstrate gas chromatography retention times influenced by phenyl group substitution, suggesting that polar substituents can alter volatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.